N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide
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Overview
Description
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyridazine ring, a piperidine ring, and an oxane moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the 6-methylpyridazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The next step is the formation of the piperidine ring, which can be synthesized via reductive amination or other suitable methods.
Coupling Reactions: The pyridazine and piperidine rings are then coupled using a suitable linker, often involving amide bond formation.
Oxane Moiety Introduction: The oxane group is introduced through etherification reactions, typically using oxane derivatives and appropriate catalysts.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, this compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane moiety, where the ether linkage can be targeted.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted ethers or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, such as its ability to modulate specific receptors or enzymes. Studies may explore its efficacy in treating certain diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(methoxy)propanamide: Lacks the oxane moiety, which may affect its reactivity and biological activity.
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(ethoxy)propanamide: Similar structure but with an ethoxy group instead of oxane, potentially altering its chemical properties.
Uniqueness
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide is unique due to the presence of the oxane moiety, which can influence its solubility, stability, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-2-(oxan-2-ylmethoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-14-8-9-18(22-21-14)23-10-5-6-16(12-23)20-19(24)15(2)26-13-17-7-3-4-11-25-17/h8-9,15-17H,3-7,10-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGOIBHEPYAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)NC(=O)C(C)OCC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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